molecular formula C11H14F2N2O B1481954 (6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine CAS No. 2098112-65-1

(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine

Cat. No. B1481954
M. Wt: 228.24 g/mol
InChI Key: AMVIMAKSHKDSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H14F2N2O/c12-11(13)4-9(5-11)7-16-10-3-8(6-14)1-2-15-10/h1-3,9H,4-7,14H2 .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Schiff Bases

A study by Pandey and Srivastava (2011) reported on the synthesis of novel Schiff bases of 3-aminomethyl pyridine and their anticonvulsant activity. This research demonstrates the potential of pyridinyl methanamine derivatives in medicinal chemistry, specifically in developing new anticonvulsant agents. The compounds exhibited significant seizures protection in various models, suggesting their potential application in treating epilepsy (S. Pandey, R. Srivastava, 2011).

Iron(III) Complexes with Pyridoxal Schiff Base

Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff bases for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. This study illustrates the application of pyridinyl methanamine derivatives in developing metal complexes with potential therapeutic uses, particularly in targeting cancer cells through selective uptake and induced apoptosis upon light exposure (Uttara Basu et al., 2015).

Catalytic Evaluation of Pincer Palladacycles

Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and evaluated their catalytic applications, highlighting another dimension of scientific research applications of related compounds. This work contributes to the field of catalysis, demonstrating how pyridinyl methanamine derivatives can be used to develop catalysts with good activity and selectivity (Gavin W. Roffe et al., 2016).

Antimicrobial Activities of Quinoline Derivatives

Thomas, Adhikari, and Shetty (2010) synthesized a new series of quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline, and evaluated their antibacterial and antifungal activities. This study underscores the potential of pyridinyl methanamine derivatives in creating compounds with significant antimicrobial properties, offering a pathway for new drug development (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

properties

IUPAC Name

[6-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVIMAKSHKDSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine
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(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine
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(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine
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(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine
Reactant of Route 5
(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine
Reactant of Route 6
(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine

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